![molecular formula C20H17N5O3S2 B2541643 N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide CAS No. 612522-58-4](/img/structure/B2541643.png)

N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

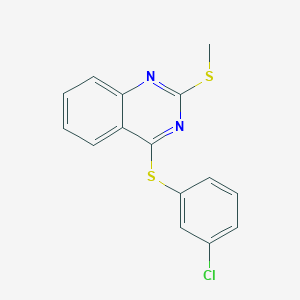

“N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide” is a chemical compound with the molecular formula C23H21N5O5S2. It has an average mass of 511.573 Da and a monoisotopic mass of 511.098419 Da .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a benzamide group, a thiazole group, and a furo[2,3-d]pyrimidine group . The compound has a total of 10 hydrogen bond acceptors, 4 hydrogen bond donors, and 7 freely rotating bonds .Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 132.9±0.4 cm3, and a molar volume of 336.0±5.0 cm3. It has a polar surface area of 191 Å2 and a polarizability of 52.7±0.5 10-24 cm3. The surface tension is 86.4±5.0 dyne/cm .Scientific Research Applications

Novel Materials for Optoelectronic Devices

Research has shown that compounds containing pyrimidine rings, akin to the structure of the mentioned chemical, are of significant interest in the creation of novel optoelectronic materials. These compounds are integrated into π-extended conjugated systems, which are valuable for developing materials such as organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The incorporation of similar structured fragments into electronic devices, luminescent elements, and photoelectric conversion elements highlights the potential application of the given compound in optoelectronic advancements (Lipunova et al., 2018).

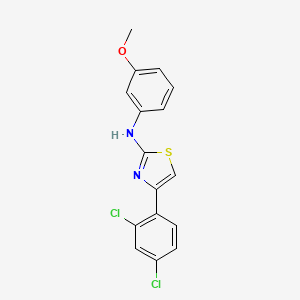

Biological Activities and Drug Design

Compounds with structural similarities to the one mentioned have been extensively studied for their biological activities. For instance, phenothiazine derivatives exhibit promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities stem from interactions with biological systems, including DNA intercalation and penetration through biological membranes, suggesting potential research avenues for the subject compound in medicinal chemistry (Pluta et al., 2011).

Autophagy-related Proteins and Antimalarial Drug Design

A specific area of interest in drug design is the study of autophagy-related proteins in Plasmodium falciparum, the parasite responsible for malaria. Compounds that inhibit protein-protein interactions within the autophagy pathway present new opportunities for antimalarial drug design. Given the structural complexity and potential biological activity of the mentioned compound, research into similar structures may offer novel insights into developing drugs targeting the autophagy process in malaria and other diseases (Usman et al., 2023).

Future Directions

Mechanism of Action

Target of Action

The primary target of the compound N-(5,6-dimethyl-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}furo[2,3-d]pyrimidin-4-yl)benzamide, also known as F1367-0011 or STL079538, is the Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a kinase critically involved in T cell receptor (TCR) signaling .

Mode of Action

F1367-0011 interacts with HPK1 by inhibiting its kinase activity . This inhibition initiates a negative-feedback loop that raises the threshold of stimulus required for T cell responses . The compound’s interaction with HPK1 results in an increase in T cell responsiveness to antigen stimulus .

Biochemical Pathways

The compound affects the TCR signaling pathway, which is crucial for the activation and function of T cells . By inhibiting HPK1, F1367-0011 disrupts the negative feedback loop in TCR signaling, enhancing T cell responsiveness . This can lead to increased antigen recognition and improved efficacy of therapies like PD-1 blockade .

Result of Action

The molecular and cellular effects of F1367-0011’s action include a dose-dependent inhibition of SLP76 phosphorylation (a downstream effect of HPK1 activation) and an increase in T cell proliferation following suboptimal TCR stimulation . The compound also increases both CD8 and CD4 cytokine recall responses to MHC-presented peptides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of F1367-0011. For instance, the presence of immunosuppressive metabolites like PGE2 and adenosine, which can activate HPK1 through their receptors, might affect the compound’s efficacy . F1367-0011 has shown the ability to resist these metabolites, maintaining its ability to enhance immune responses .

Properties

IUPAC Name |

N-[5,6-dimethyl-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylfuro[2,3-d]pyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O3S2/c1-11-12(2)28-18-15(11)16(23-17(27)13-6-4-3-5-7-13)24-20(25-18)30-10-14(26)22-19-21-8-9-29-19/h3-9H,10H2,1-2H3,(H,21,22,26)(H,23,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBICMRPSHIRAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=NC(=NC(=C12)NC(=O)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-isobutyramido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2541567.png)

![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2541570.png)

![5-Bromo-1-(cyclopropylcarbonyl)-6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]indoline](/img/no-structure.png)

![5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2541573.png)

![3-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2541577.png)

![5-methyl-N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2541579.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2541580.png)

![2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2541581.png)

![6-bromo-3-fluoro-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2541582.png)